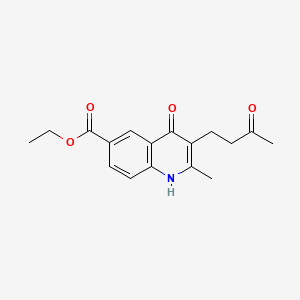![molecular formula C21H23ClN2 B5699793 1-[(10-chloro-9-anthryl)methyl]-4-ethylpiperazine](/img/structure/B5699793.png)
1-[(10-chloro-9-anthryl)methyl]-4-ethylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(10-chloro-9-anthryl)methyl]-4-ethylpiperazine is a chemical compound that has gained significant attention in scientific research. This compound is often referred to as CAAMP and has been studied for its potential use in various applications, including medicinal chemistry and material science.
Wirkmechanismus
The mechanism of action of CAAMP is not fully understood. However, it has been suggested that CAAMP inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. CAAMP has also been shown to bind to metal ions, which may be responsible for its fluorescent properties.
Biochemical and Physiological Effects:
CAAMP has been shown to have a low toxicity profile in vitro and in vivo. However, further studies are needed to determine its long-term effects. CAAMP has been shown to inhibit the growth of cancer cells, but its effects on normal cells are not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CAAMP in lab experiments is its low toxicity profile. This allows for higher concentrations of the compound to be used without causing harm to cells or animals. However, one limitation is that the mechanism of action of CAAMP is not fully understood, which makes it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for the study of CAAMP. One direction is to further investigate its potential use as an anticancer agent. This includes studying its effects on different types of cancer cells and determining its efficacy in animal models. Another direction is to explore its potential use in material science, specifically as a fluorescent probe for the detection of metal ions. Additionally, further studies are needed to determine the long-term effects of CAAMP on normal cells and animals.
Synthesemethoden
The synthesis of 1-[(10-chloro-9-anthryl)methyl]-4-ethylpiperazine involves the reaction of 10-chloro-9-anthracenemethanol with 4-ethylpiperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The product is then purified using column chromatography to obtain the pure compound.
Wissenschaftliche Forschungsanwendungen
CAAMP has been studied for its potential use in medicinal chemistry, specifically as an anticancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. CAAMP has also been studied for its potential use in material science, specifically as a fluorescent probe for the detection of metal ions.
Eigenschaften
IUPAC Name |
1-[(10-chloroanthracen-9-yl)methyl]-4-ethylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2/c1-2-23-11-13-24(14-12-23)15-20-16-7-3-5-9-18(16)21(22)19-10-6-4-8-17(19)20/h3-10H,2,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRAUFWWBPNNBHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C3C=CC=CC3=C(C4=CC=CC=C42)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl (4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5699717.png)

![N-isopropyl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B5699738.png)



![2-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol](/img/structure/B5699763.png)
![4-chloro-6-(4-morpholinyl)-N-[2-(4-morpholinyl)ethyl]-1,3,5-triazin-2-amine](/img/structure/B5699770.png)
![4-amino-N'-[(2-chloro-4-fluorobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B5699778.png)

![4-benzyl-1-[3-(2-methoxyphenyl)acryloyl]piperidine](/img/structure/B5699786.png)

